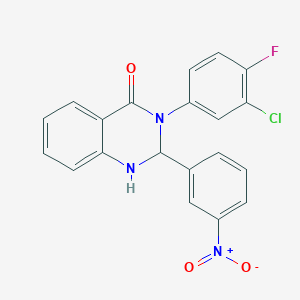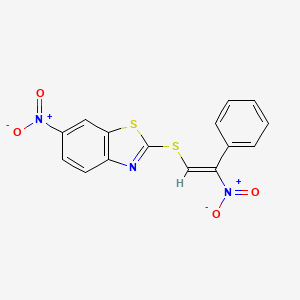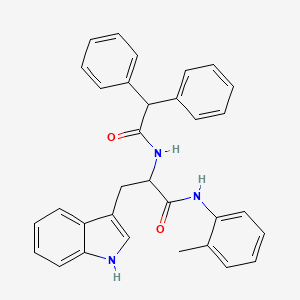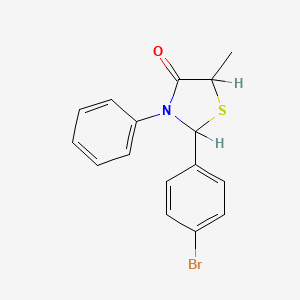![molecular formula C22H34N4O B15010996 1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole](/img/structure/B15010996.png)
1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine is a complex organic compound featuring a benzotriazole moiety, a cyclohexyl group with a tert-butyl substituent, and a dimethylmorpholine ring
準備方法
The synthesis of 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine involves multiple steps, typically starting with the preparation of the benzotriazole moiety. Benzotriazole can be synthesized by reacting o-phenylenediamine with sodium nitrite and acetic acid . The cyclohexyl group with a tert-butyl substituent can be introduced through a Friedel-Crafts alkylation reaction. The final step involves the formation of the dimethylmorpholine ring, which can be achieved through a cyclization reaction under basic conditions .
化学反応の分析
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the cyclohexyl group using hydrogenation techniques.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common reagents used in these reactions include ethanol, hydroxylamine-O-sulfonic acid, and various acids and bases. Major products formed from these reactions include benzotriazole-based N,O-acetals and acylsilanes .
科学的研究の応用
4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine has several scientific research applications:
作用機序
The mechanism of action of 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The benzotriazole moiety can bind to metal surfaces, forming stable coordination compounds that inhibit corrosion . In biological systems, the compound can interact with enzymes and receptors, leading to various therapeutic effects .
類似化合物との比較
Similar compounds include:
Benzimidazole: Another heterocyclic compound with similar structural features but different chemical properties.
Tolyltriazole: A derivative of benzotriazole with a tolyl group, used as a corrosion inhibitor.
Compared to these compounds, 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine is unique due to its combination of a benzotriazole moiety, a cyclohexyl group with a tert-butyl substituent, and a dimethylmorpholine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C22H34N4O |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
4-[1-(benzotriazol-1-yl)-4-tert-butylcyclohexyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C22H34N4O/c1-16-14-25(15-17(2)27-16)22(12-10-18(11-13-22)21(3,4)5)26-20-9-7-6-8-19(20)23-24-26/h6-9,16-18H,10-15H2,1-5H3 |
InChIキー |
HEBZANDPEIGMJC-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2(CCC(CC2)C(C)(C)C)N3C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)
![1,3-Dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15010926.png)

methanone](/img/structure/B15010928.png)
![3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15010936.png)

![N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010972.png)

![4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide](/img/structure/B15010978.png)

![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)

